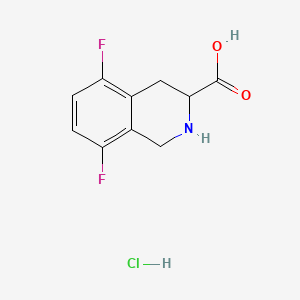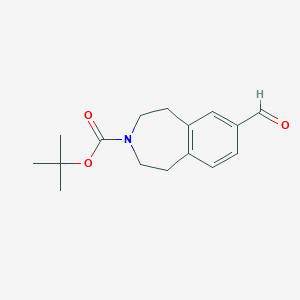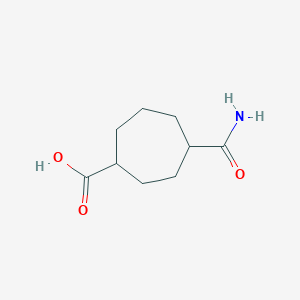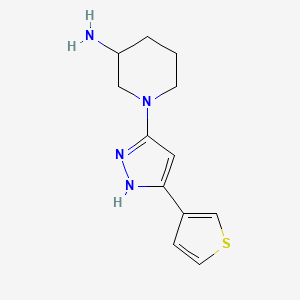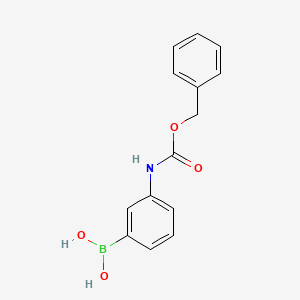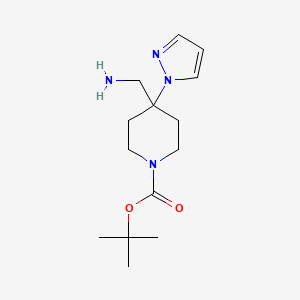
tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring and the piperidine moiety in the structure suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine and a 1,3-dicarbonyl compound.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, involving formaldehyde and a secondary amine.
Carboxylation: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, leading to the formation of dihydropyrazole or piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the pyrazole and piperidine rings suggests activity against certain biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the pyrazole ring, which may result in different biological activity.
4-(Aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the tert-butyl group, potentially affecting its pharmacokinetic properties.
Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its reactivity and biological activity.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the combination of the tert-butyl ester, aminomethyl group, and pyrazole ring within the piperidine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H24N4O2 |
|---|---|
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
tert-butyl 4-(aminomethyl)-4-pyrazol-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-13(2,3)20-12(19)17-9-5-14(11-15,6-10-17)18-8-4-7-16-18/h4,7-8H,5-6,9-11,15H2,1-3H3 |
Clave InChI |
XCCRVKXARJVWKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
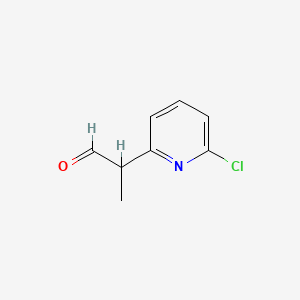
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
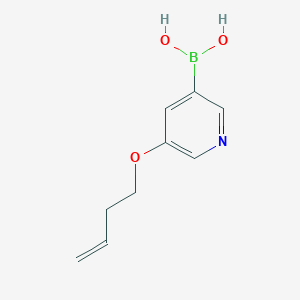
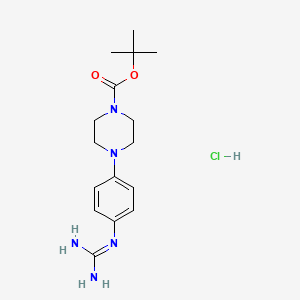
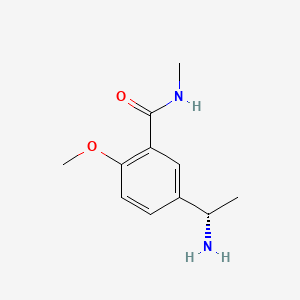
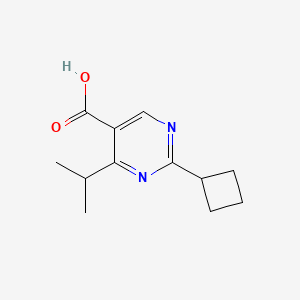
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
